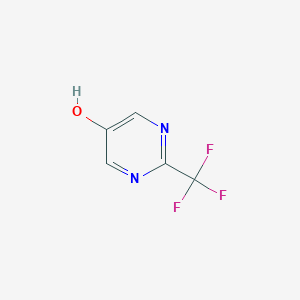

2-(Trifluoromethyl)pyrimidin-5-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAXXIOBBIIATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544541 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-09-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Pyrimidin 5 Ol and Its Derivatives

Direct Synthesis Strategies for 2-(Trifluoromethyl)pyrimidin-5-ol

The direct synthesis of this compound has been achieved through a multi-step process utilizing accessible starting materials.

A patented method describes the synthesis of this compound starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate (B77799). google.com These materials are advantageous due to their availability and relatively low cost. The synthesis proceeds in three main steps:

Formation of Intermediate 1: 1,3-diamino-2-hydroxypropane is reacted with ethyl trifluoroacetate. This step involves heating the reactants, typically in the presence of a water separator, to form a cyclic intermediate. google.com

Formation of Intermediate 2: The first intermediate is then reacted with p-toluenesulfonyl chloride. This step introduces a tosyl group, which functions as a leaving group in the subsequent step. google.com

Final Product Formation: The second intermediate is treated with a base at room temperature, leading to the formation of the final product, this compound. google.com

This synthetic route avoids the use of hazardous oxidizing agents and harsh reaction conditions, such as extremely low temperatures. google.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. google.com Key parameters that have been investigated include reaction temperature, time, and the choice of solvents.

In the first step, the reaction between 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate is conducted at a high temperature, ranging from 160-180°C, for 4-6 hours. google.com Solvents such as xylene can be added to the reaction mixture. google.com After cooling, a pulping solvent like petroleum ether, n-hexane, or n-heptane is used to precipitate the solid intermediate. google.com

The second step, involving p-toluenesulfonyl chloride, is performed at 0°C. google.com Dichloromethane is a suitable organic solvent for the extraction of the second intermediate. google.com The final step, the base-promoted cyclization, is carried out at room temperature. google.com Following purification by pulping with a petroleum ether-ethyl acetate (B1210297) mixture, this compound can be obtained as a white solid with a reported yield of 78.2%. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound google.com

| Step | Reactants | Temperature | Time | Solvents/Reagents | Yield |

| 1 | 1,3-diamino-2-hydroxypropane, Ethyl trifluoroacetate | 160°C | 4 hours | Optional: Xylene; Pulping: Petroleum ether | - |

| 2 | Intermediate 1, p-Toluenesulfonyl chloride | 0°C | - | Extraction: Dichloromethane | - |

| 3 | Intermediate 2 | Room Temp. | - | Base, Purification: Petroleum ether-ethyl acetate | 78.2% |

Synthesis of Pyrimidine (B1678525) Ring Systems Incorporating Trifluoromethyl Moieties

Beyond the direct synthesis of this compound, broader strategies exist for constructing the pyrimidine core with trifluoromethyl substituents. These methods often involve building the heterocyclic ring from acyclic precursors containing the -CF3 group.

Cyclocondensation is a cornerstone of pyrimidine synthesis, involving the reaction of two or more components to form the heterocyclic ring in a single or multi-step process. mdpi.com

A widely used and versatile method for constructing the pyrimidine ring is the reaction of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net This approach allows for the incorporation of a trifluoromethyl group when one of the starting materials is appropriately fluorinated.

For instance, 3-trifluoromethyl chromones (a type of α,β-unsaturated ketone) can react with amidine or guanidine (B92328) substrates to yield trifluoromethyl-functionalized pyrimidines. mdpi.com This reaction is part of a strategy that first involves a tandem C-H bond trifluoromethylation and chromone (B188151) annulation to create the fluorinated carbonyl compound. mdpi.com Another variation involves the reaction of amidines with bromoenones to produce trifluoromethylated pyrimidines in high yields. mdpi.com Saturated carbonyl compounds like ketones, aldehydes, and esters can also be used in reactions with amidines, promoted by catalysts such as FeSO4, to form pyrimidines. mdpi.comorganic-chemistry.org

A metal-free approach has also been developed, reacting amidines with α,β-unsaturated ketones, which proceeds via a tandem [3+3] annulation and visible-light-enabled photo-oxidation to form the final pyrimidine product. rsc.org

Table 2: Examples of Cyclocondensation Reactions for Trifluoromethyl-Pyrimidine Synthesis

| Amidine Substrate | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

| Guanidine/Amidine | 3-Trifluoromethyl chromones | K2S2O8 (for chromone synthesis) | 3-Trifluoromethyl pyrimidines | mdpi.com |

| Aryl- and Alkylamidines | Bromoenones | - | Trifluoromethylated pyrimidines | mdpi.com |

| Amidines | Saturated Ketones | FeSO4 / TEMPO | Polysubstituted pyrimidines | mdpi.comorganic-chemistry.org |

| Amidines | α,β-Unsaturated Ketones | Metal-free, visible light | Multi-substituted pyrimidines | rsc.org |

The [3+3] cycloaddition or annulation strategy is a powerful method for forming six-membered rings, including pyrimidines. mdpi.com In this approach, a three-atom fragment reacts with another three-atom fragment to construct the ring.

The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a prime example of a [3+3] cycloaddition. mdpi.com This method has been modified and improved, for instance by using a β-keto ester instead of a 1,3-diketone under ultrasound irradiation. mdpi.com

More recent developments include copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to furnish the pyrimidine ring. organic-chemistry.org Another [3+3] approach utilizes propargyl alcohols and amidines, catalyzed by Cu(II) triflate, to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. mdpi.com These methods provide efficient access to a wide variety of substituted pyrimidines. mdpi.comorganic-chemistry.org

Approaches for Introducing the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group into a pyrimidine ring is a key synthetic challenge. This group can significantly alter the chemical and physical properties of the molecule. nih.gov Two primary strategies have been developed: the exchange of chlorine for fluorine atoms and the direct introduction of a CF₃ species.

A traditional and industrially significant method for introducing a trifluoromethyl group involves the fluorination of a corresponding trichloromethyl-substituted heterocycle. nih.gov This halogen exchange (HALEX) reaction is often accomplished using reagents like antimony trifluoride (SbF₃), sometimes in combination with hydrogen fluoride (B91410) (HF), a method historically known as the Swarts reaction. nih.govwikipedia.org

For pyrimidine systems, high-temperature fluorination is an effective approach. For instance, the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530°C yields a mixture of fluorinated products, including 2,4,6-trifluoro-5-trifluoromethyl-pyrimidine. rsc.org This process occurs through the sequential exchange of chlorine atoms for fluorine, followed by a rearrangement at high temperatures to form the stable trifluoromethyl group. rsc.org While harsh, this method provides a route to trifluoromethylated pyrimidines from readily available chlorinated precursors. nih.govrsc.org

Table 1: Chlorine/Fluorine Exchange for Trifluoromethylation

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Tetrachloropyrimidine | Anhydrous Potassium Fluoride (KF) | 530°C | Mixture including 2,4,6-trifluoro-5-trifluoromethyl-pyrimidine | rsc.org |

Direct trifluoromethylation involves introducing the CF₃ group in a single step using a reagent that acts as a source of a trifluoromethyl radical (•CF₃), anion (CF₃⁻), or cation (CF₃⁺). acs.org These methods are often preferred for late-stage functionalization and can offer milder reaction conditions compared to chlorine/fluorine exchange. nih.gov

Copper-mediated reactions are a prominent example of this approach. The trifluoromethylation of 5-iodopyrimidine (B189635) nucleosides can be achieved using trifluoromethyl iodide (CF₃I) and copper powder, representing an early example of direct trifluoromethylation on this class of compounds. rsc.orgrsc.org More recently, Chen's reagent (methyl fluorosulfonyldifluoroacetate), an inexpensive and accessible trifluoromethyl source, has been used with a copper catalyst, often under microwave irradiation to improve yields and shorten reaction times. nih.gov

Another important class of reagents for direct trifluoromethylation involves CF₃-radical precursors. Sodium trifluoromethanesulfinate (CF₃SO₂Na), often called the Langlois reagent, can generate a trifluoromethyl radical in the presence of an oxidant like tert-butyl hydroperoxide. wikipedia.orgacs.org This method has been successfully applied to the synthesis of 5-trifluoromethyluracil from uracil. google.com Similarly, zinc bis(trifluoromethanesulfonyl) ((CF₃SO₂)₂Zn) is a versatile reagent for the C-H trifluoromethylation of various heterocycles. acs.org

Table 2: Reagents for Direct Trifluoromethylation of Pyrimidines and Related Heterocycles

| Reagent | Substrate Type | Conditions | Mechanism | Reference |

|---|---|---|---|---|

| Trifluoromethyl iodide (CF₃I) / Copper | Iodo-pyrimidines | Heat (e.g., 110°C) | Copper-mediated cross-coupling | rsc.orgrsc.org |

| Chen's Reagent / Copper | Iodo-pyrimidines | Microwave irradiation | Copper-mediated cross-coupling | nih.gov |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Uracil (heterocyclic C-H) | Oxidant (e.g., t-BuOOH) | Radical trifluoromethylation | acs.orggoogle.com |

Derivatization Strategies of this compound

Once synthesized, this compound offers multiple sites for further chemical modification. The hydroxyl group and the pyrimidine ring itself are the primary locations for derivatization, enabling the creation of a diverse library of related compounds.

The hydroxyl group at the 5-position of the pyrimidine ring behaves as a typical phenolic hydroxyl group, allowing for standard derivatization reactions such as etherification and esterification. nih.gov These modifications are fundamental for tuning the molecule's properties.

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A related strategy involves the nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide of this compound can displace a halogen from an activated (hetero)aryl system. For example, the synthesis of pyrimidine ether derivatives has been demonstrated by reacting an aminophenol with a 4-chloropyrimidine (B154816) derivative in the presence of a base like cesium carbonate (Cs₂CO₃) to form an ether bond. nih.gov

Esterification: The hydroxyl group can be readily converted into an ester. This is typically accomplished by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions, or with a carboxylic acid under acidic catalysis (Fischer esterification). Pre-column derivatization of alcohols for analytical purposes frequently employs esterification to attach a fluorescent tag, highlighting the straightforward nature of this transformation. bohrium.com

The pyrimidine ring in this compound is an electron-deficient system due to the two nitrogen atoms and the powerful electron-withdrawing trifluoromethyl group. mdpi.com However, the hydroxyl group at the C-5 position is an activating, ortho-, para-directing group, which can facilitate electrophilic substitution on the ring at the adjacent C-4 and C-6 positions.

Halogenation is a key functionalization reaction for pyrimidine rings, providing a handle for subsequent cross-coupling reactions. nih.gov The bromination of pyrimidine derivatives can be achieved using various electrophilic bromine sources.

For pyrimidine nucleosides, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or N-bromosuccinimide (NBS) are effective for regioselective bromination at the C-5 position. elsevierpure.comnih.gov In the case of this compound, the C-5 hydroxyl group activates the ring, making the C-4 and C-6 positions susceptible to electrophilic attack. The reaction with an electrophilic brominating agent like NBS in an aprotic solvent would be expected to yield the corresponding 4-bromo or 4,6-dibromo derivatives. The synthesis of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400) is achieved by treating the corresponding pyridinone with phosphorus tribromide and bromine, demonstrating a method for introducing bromine onto a similar electron-poor, nitrogen-containing heterocycle.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2,4,6-trifluoro-5-trifluoromethyl-pyrimidine |

| This compound |

| 2-bromo-5-nitro-3-(trifluoromethyl)pyridine |

| 4-chloropyrimidine |

| 5-trifluoromethyluracil |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Chen's reagent (methyl fluorosulfonyldifluoroacetate) |

| N-bromosuccinimide (NBS) |

| Phosphorus tribromide |

| Potassium fluoride |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) |

| Tetrachloropyrimidine |

| Trifluoromethyl iodide (CF₃I) |

| Trifluoromethyltrimethylsilane (TMSCF₃) |

| Uracil |

Substitution Reactions on the Pyrimidine Ring

Introduction of Amine or Hydrazinyl Moieties

The introduction of amine and hydrazinyl groups is a critical step in the derivatization of the 2-(trifluoromethyl)pyrimidine (B47934) core, often enhancing the biological potential of the resulting molecules. These functional groups can be incorporated through various synthetic strategies, primarily involving nucleophilic substitution reactions on halogenated pyrimidine precursors.

A common method involves the reaction of a chloro-substituted trifluoromethylpyrimidine with an appropriate amine or hydrazine (B178648). This approach is analogous to the synthesis of substituted 5-trifluoromethylpyridines, where 2-chloro-5-trifluoromethylpyridine is treated with ammonia, hydrazine hydrate, or primary amines to yield the corresponding 2-amino-, 2-hydrazino-, or 2-alkylamino-5-trifluoromethylpyridines. clockss.org For instance, 7-chloro-thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group readily react with various amines to furnish the corresponding 7-amino derivatives. mdpi.comnih.gov

In addition to direct amination, amide moieties can be incorporated. A series of novel trifluoromethyl pyrimidine derivatives bearing an amide group has been designed and synthesized in a four-step reaction sequence starting from ethyl trifluoroacetoacetate. nih.gov These synthetic endeavors have led to a variety of compounds with potential applications in medicinal and agricultural chemistry. nih.gov The bioassay results for some of these compounds indicated good in vitro antifungal activities and moderate insecticidal activities. nih.gov

Table 1: Examples of Synthesized 2-Substituted-5-trifluoromethylpyridine Derivatives clockss.org

| Compound | Starting Material | Reagent | Yield (%) |

| 2-Amino-5-trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Ammonia | High |

| 2-Hydrazino-5-trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Hydrazine hydrate | High |

| 2-Ethylamino-5-trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Ethylamine | High |

Formation of Fused Heterocyclic Systems Containing the 2-(Trifluoromethyl)pyrimidine Scaffold

The 2-(trifluoromethyl)pyrimidine scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These bicyclic and polycyclic structures, such as thiazolo[4,5-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are of significant interest due to their diverse pharmacological activities. mdpi.comnih.gov

The synthesis of thiazolo[4,5-d]pyrimidines incorporating a trifluoromethyl group has been achieved through a multi-step sequence. mdpi.comnih.gov A key strategy involves the construction of the pyrimidine ring onto a pre-existing thiazole (B1198619) core.

The process commences with the one-pot synthesis of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com These intermediates are prepared from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate. mdpi.com Subsequent cyclization of these thiazole-5-carboxamides with an agent like trifluoroacetic anhydride leads to the formation of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comrsc.orgthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com

The resulting 7-oxo derivatives can be further functionalized. For example, chlorination with a reagent such as phosphorus oxychloride converts the 7-oxo group into a 7-chloro group. mdpi.com This chloro derivative is a versatile intermediate for introducing various substituents, including amino groups, via nucleophilic substitution. mdpi.comnih.gov This pathway has been successfully employed to synthesize a series of novel 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for biological evaluation. mdpi.comnih.gov

Table 2: Selected Synthesized 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives mdpi.com

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| 3a | 7-chloro-3-ethyl-5-(trifluoromethyl) mdpi.comrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | 60 | 66–67 |

| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | 75 | 162–163 |

| 4b | 7-(4-Methylpiperazin-1-yl)-3-phenyl-5-(trifluoromethyl)- mdpi.comrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 | 227–228 |

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, and various synthetic strategies have been developed for their preparation. rsc.org The most common approach involves the condensation reaction between a 3-aminopyrazole (B16455) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com To introduce a trifluoromethyl group at the 2-position of the pyrimidine ring, a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, is typically employed.

The synthesis can be carried out through several methods, including traditional condensation, multicomponent reactions, and microwave-assisted protocols. rsc.orgnih.gov For example, a multicomponent reaction involving arylaldehydes, malononitrile, and an aminopyrazole can yield highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves the reaction of β-enaminones with aminopyrazoles to form the fused ring system. nih.gov

Once the core pyrazolo[1,5-a]pyrimidine (B1248293) structure is formed, it can undergo further modifications. For instance, a synthesized 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) can be selectively functionalized at the C7 position via nucleophilic substitution with an amine like morpholine, followed by Suzuki coupling or other cross-coupling reactions at the C5 position. mdpi.com This modular approach allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, as demonstrated in the development of potent and selective PI3Kδ inhibitors. nih.govmdpi.com

Advanced Spectroscopic and Computational Research on 2 Trifluoromethyl Pyrimidin 5 Ol

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and exploring the dynamic behavior of 2-(trifluoromethyl)pyrimidin-5-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a related compound, 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701), the two protons on the pyrimidine (B1678525) ring appear as a singlet at 8.96 ppm. rsc.org In this compound, the protons on the pyrimidine ring would exhibit characteristic shifts influenced by the hydroxyl and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. In 5-chloro-2-(trifluoromethyl)pyrimidine, signals are observed at 156.7 ppm, 154.6 ppm (quartet, J = 37 Hz), 134.1 ppm, and 119.4 ppm (quartet, J = 274 Hz). rsc.org For this compound, the carbon attached to the hydroxyl group would show a distinct chemical shift, and the coupling with fluorine atoms of the trifluoromethyl group would be observable.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for compounds containing trifluoromethyl groups. nih.gov The ¹⁹F NMR spectrum of 5-chloro-2-(trifluoromethyl)pyrimidine shows a singlet at -70.04 ppm. rsc.org A similar singlet would be expected for this compound, with the precise chemical shift providing insight into the electronic environment of the CF₃ group. colorado.eduspectrabase.com The absence of coupling in the ¹⁹F spectrum indicates the three fluorine atoms are equivalent. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for this compound, which can exist in keto-enol forms. NMR spectroscopy is a powerful tool to study this phenomenon. The chemical shifts of the pyrimidine ring protons and carbons, as well as the presence or absence of a hydroxyl proton signal, can help determine the predominant tautomeric form in a given solvent.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 5-chloro-2-(trifluoromethyl)pyrimidine | ¹H | CDCl₃ | 8.96 (s, 2H) | rsc.org |

| ¹³C | CDCl₃ | 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz) | ||

| ¹⁹F | CDCl₃ | -70.04 (s, 3F) |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound.

IR Spectroscopy: The IR spectrum of a related compound, 2-hydroxy-5-(trifluoromethyl)pyridine, shows characteristic absorption bands that can be correlated to specific functional groups. nih.gov For this compound, one would expect to observe a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and strong C-F stretching bands for the trifluoromethyl group. The position and shape of the O-H band can also provide evidence for hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. irb.hrmdpi.com It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be expected to clearly show the symmetric stretching vibrations of the pyrimidine ring and the C-F bonds of the trifluoromethyl group. nih.gov

The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR |

| C-H Stretch (aromatic) | 3000-3100 | IR, Raman |

| C=N/C=C Stretch (ring) | 1400-1600 | IR, Raman |

| C-F Stretch | 1000-1350 (strong) | IR |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a molecule by analyzing its fragmentation pattern upon ionization. sapub.org The predicted monoisotopic mass of this compound is 164.01974 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of pyrimidine derivatives often involves the successive loss of small, stable molecules or radicals. sapub.org For this compound, characteristic fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, or the loss of a trifluoromethyl radical (•CF₃). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. nih.govmiamioh.edu

| Species | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₄F₃N₂O⁺ | 165.02702 |

| [M-H]⁻ | C₅H₂F₃N₂O⁻ | 163.01246 |

| [M+Na]⁺ | C₅H₃F₃N₂NaO⁺ | 187.00896 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable theoretical insights into the properties of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. journaleras.com

For a related molecule, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), DFT calculations using the B3LYP and HSEH1PBE hybrid functionals with the 6–311+G(d,p) basis set have been employed to determine its optimized geometry and electronic properties. journaleras.com Similar calculations for this compound would provide a detailed picture of its three-dimensional structure and the distribution of electron density.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. kit.eduresearchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis, also performed using DFT, can identify different stable conformers and the energy barriers between them. This is particularly relevant for understanding the orientation of the hydroxyl group and any potential out-of-plane distortion of the pyrimidine ring. The results of these calculations are crucial for interpreting experimental spectroscopic data and understanding the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For pyrimidine derivatives, computational studies using Density Functional Theory (DFT) have been employed to calculate these parameters. irjweb.comsci-hub.se For instance, in a study of a pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be 2.557 eV, indicating its chemical reactivity. sci-hub.se The HOMO is often distributed over the entire molecule except for specific substituents, while the LUMO may be concentrated on the pyrimidine ring and adjacent groups, highlighting the regions susceptible to nucleophilic and electrophilic attack. sci-hub.se

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Source: Representative data from computational studies on pyrimidine derivatives. irjweb.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting spectroscopic data, which aids in the characterization of novel compounds. physchemres.org DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. physchemres.orgrsc.org

Predicted ¹H and ¹³C NMR chemical shifts for related trifluoromethyl-substituted pyrimidine and pyridine (B92270) compounds have been reported in various studies. rsc.orgmdpi.com For example, in a related compound, 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the ¹H NMR chemical shifts were observed at δ 8.47 and 7.42–6.73 ppm, with the methyl protons at 2.51 ppm. rsc.org The ¹³C NMR showed signals at δ 168.97, 165.23, 157.48, 132.12 (q, J = 307.4 Hz), 118.74, and 24.05 ppm. rsc.org The ¹⁹F NMR chemical shift was recorded at δ -40.97. rsc.org These computational predictions, when compared with experimental data, provide a powerful tool for structural elucidation.

Similarly, theoretical calculations of vibrational frequencies using methods like B3LYP with a 6-311++G(d,p) basis set can be correlated with experimental FT-IR and Raman spectra. physchemres.org This correlation helps in assigning the observed spectral bands to specific vibrational modes of the molecule. physchemres.org

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values. nih.gov

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack, such as those around nitrogen or oxygen atoms. nih.govajchem-a.com Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green areas denote regions of neutral potential. nih.gov For pyrimidine derivatives, MEP analysis often reveals that the nitrogen atoms of the pyrimidine ring are the most electron-rich sites, making them likely targets for electrophilic interactions. ajchem-a.com

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. journaleras.comnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. journaleras.com Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comresearchgate.net

A large first-order hyperpolarizability value is indicative of significant NLO activity. journaleras.com Studies on related trifluoromethyl-substituted pyridine compounds have shown that they can possess substantial β values, suggesting their potential as NLO materials. journaleras.com For instance, the β value for 5-(trifluoromethyl)pyridine-2-thiol was calculated to be significantly higher than that of the standard reference material, urea. journaleras.com The presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system, a common feature in such molecules, often leads to enhanced NLO properties. researchgate.netrsc.org

Table 2: Calculated NLO Properties for a Related Trifluoromethyl-Substituted Pyridine Note: Data for 5-(trifluoromethyl)pyridine-2-thiol, as direct data for this compound was not available.

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| μ (Debye) | 3.2356 | 3.2023 |

| α (x 10-24 esu) | 13.92 | 13.43 |

| β (x 10-30 esu) | 2.99 | 2.96 |

Source: Computational study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Tautomeric Studies and Energy Barriers

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, which can exist in different isomeric forms, most commonly the enol (-OH) and keto (=O) forms. nih.govmdpi.com Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov

For pyrimidine derivatives, the equilibrium between tautomers can be influenced by factors such as the solvent environment. mdpi.comdergipark.org.tr DFT calculations can predict the relative energies of the different tautomeric forms. For example, in a study on related pyrimidine systems, it was found that the introduction of a second nitrogen atom into the ring can shift the tautomeric equilibrium towards the keto form. nih.gov The relative stability is determined by a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov NMR spectroscopy is a key experimental technique used to identify the presence and ratio of different tautomers in solution. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Pyrimidin 5 Ol

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is the primary site for several key transformations. Its general electron deficiency, caused by the two electronegative nitrogen atoms, makes it fundamentally different from electron-rich aromatic systems like benzene (B151609).

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. fiveable.memasterorganicchemistry.com The susceptibility of an aromatic ring to EAS is dependent on its electron density.

The pyrimidine ring system is inherently resistant to electrophilic attack due to the deactivating effect of its two nitrogen atoms, which lower the electron density of the ring. This deactivation is further intensified by the powerful inductive-withdrawing effect of the trifluoromethyl group. youtube.com While the hydroxyl group at C5 is an activating, ortho-, para-director, its influence is generally insufficient to overcome the combined deactivating effects of the ring nitrogens and the -CF3 group.

Table 1: Factors Influencing Electrophilic Aromatic Substitution on 2-(Trifluoromethyl)pyrimidin-5-ol

| Component | Influence on Ring Electron Density | Effect on EAS Reactivity |

| Pyrimidine Nitrogens | Electron Withdrawing (Inductive & Resonance) | Deactivating |

| Trifluoromethyl Group (-CF3) | Strongly Electron Withdrawing (Inductive) | Strongly Deactivating youtube.com |

| Hydroxyl Group (-OH) | Electron Donating (Resonance) | Activating |

| Overall Ring System | Severely Electron-Deficient | Highly Unreactive towards EAS |

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is characteristic of electron-deficient aromatic systems, particularly those bearing strong electron-withdrawing groups. libretexts.orgznaturforsch.com

The this compound ring system is exceptionally well-suited for SNAr. The convergence of the electron-deficient pyrimidine core and the potent -CF3 group at the C2 position renders the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The generally accepted mechanism involves the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. libretexts.org

While the hydroxyl group at C5 is a very poor leaving group, the high reactivity of the ring means that if a good leaving group (such as a halide) were present at the C4 or C6 positions, substitution would occur readily. Furthermore, the hydroxyl group itself can be chemically modified into a better leaving group (e.g., a tosylate), enabling subsequent nucleophilic displacement. Reactions involving pyridines and pyrimidines with good leaving groups are often used in synthesis. youtube.comchemrxiv.org

Reactivity of the Hydroxyl Group

The hydroxyl group at the C5 position is a critical site of reactivity, participating in acid-base reactions and serving as a handle for further molecular modifications.

The hydroxyl group imparts weak acidity to the molecule, allowing it to be deprotonated by a base to form the corresponding pyrimidin-5-olate anion. The acidity of this -OH group is significantly enhanced compared to that of a simple phenol. This increased acidity is due to the strong inductive electron-withdrawing effect of the -CF3 group and the electron-deficient nature of the pyrimidine ring, both of which help to stabilize the resulting negative charge on the oxygen atom.

Furthermore, this compound can exist in a tautomeric equilibrium with its keto form, 2-(trifluoromethyl)pyrimidin-5(4H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. While the "-ol" suffix in the common name suggests that the aromatic hydroxyl form is the major tautomer, the keto form can be a significant species in equilibrium, particularly in certain solvents or under specific pH conditions. The stability of the aromatic "-ol" form is favored by the retention of the aromatic pyrimidine ring system.

The hydroxyl group is a versatile functional handle for a variety of derivatization reactions, enabling the synthesis of new analogues with modified properties. nih.gov These reactions are typical for phenols and alcohols.

Etherification: The hydroxyl group can be converted into an ether via reaction with an alkyl halide or other electrophile in the presence of a base. This approach has been used to link amide-containing side chains to a trifluoromethyl pyrimidine core through an ether linkage. frontiersin.orgnih.gov

Esterification: Reaction with acylating agents such as acyl chlorides or anhydrides yields the corresponding ester. Acetylation is a common example of this type of transformation. nih.gov

Conversion to a Sulfonate Ester: To enhance its leaving group ability for SNAr reactions, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the parent compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. google.com

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Etherification | Alkyl Halide (R-X), Base | Pyrimidinyl Ether (Ar-O-R) |

| Esterification | Acyl Chloride (RCOCl), Base | Pyrimidinyl Ester (Ar-OCOR) |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl), Base | Sulfonate Ester (Ar-OSO2R) |

Influence of the Trifluoromethyl Group on Reactivity

Ring Deactivation (EAS): The -CF3 group strongly deactivates the pyrimidine ring towards electrophilic attack, making such reactions highly unlikely. In benzene systems, it is known to be a meta-director. youtube.com

Ring Activation (SNAr): Conversely, the -CF3 group strongly activates the pyrimidine ring towards nucleophilic attack. It effectively stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for SNAr reactions, particularly at the C4 and C6 positions.

Increased Acidity: It significantly increases the acidity of the C5-hydroxyl group by inductively stabilizing the conjugate base.

Chemical Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical and metabolic stability to the trifluoromethyl group itself. mdpi.com

Electron-Withdrawing Effects on Ring Electrophilicity

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence at the C2 position of the pyrimidine ring significantly influences the electron density distribution across the heterocyclic system. The primary mechanism for this is the strong inductive effect (-I effect) of the three fluorine atoms, which pulls electron density away from the ring.

This substantial electron withdrawal has a profound impact on the electrophilicity of the pyrimidine ring. The ring becomes considerably more electron-deficient, which in turn enhances its reactivity toward nucleophiles. The carbon atoms of the pyrimidine ring, particularly those at positions 4 and 6, become more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilic character is a key feature of trifluoromethyl-substituted pyrimidines. nih.govresearchgate.net Research on related structures has shown that the introduction of a -CF3 group can lead to a radical improvement in binding affinity with biological targets like enzymes, an effect attributed to the altered electronic properties and hydrogen bonding capacity. scielo.br The enhanced electrophilicity makes the compound a valuable building block in the synthesis of more complex molecules, as it facilitates reactions such as nucleophilic aromatic substitution.

Table 1: Influence of Substituents on the Electronic Properties of the Pyrimidine Ring

| Substituent at C2 | Electronic Effect | Predicted Impact on Ring Electrophilicity |

|---|---|---|

| -H | Neutral | Baseline electrophilicity |

| -CH₃ | Electron-Donating (Inductive) | Decreased |

| -OH | Electron-Donating (Resonance) | Decreased |

| -CF₃ | Strongly Electron-Withdrawing (Inductive) | Significantly Increased |

Steric and Electronic Influences on Reaction Pathways

The reaction pathways of this compound are governed by a combination of the electronic effects described above and steric factors. The regioselectivity of its reactions is a direct consequence of the interplay between the trifluoromethyl and hydroxyl groups.

Electronic Influences:

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it strongly activates the pyrimidine ring for nucleophilic attack, primarily at the para-position (C4) and ortho-position (C6).

Hydroxyl Group (-OH): Located at the C5 position, the hydroxyl group acts as an electron-donating group through resonance (+R effect), pushing electron density into the ring. This effect is most pronounced at the ortho-positions (C4 and C6), thereby counteracting the electron-withdrawing effect of the -CF₃ group to some extent at these positions. The hydroxyl group can also be deprotonated to form a phenoxide-like species, which is an even stronger electron-donating group, further modulating the ring's reactivity.

Steric Influences: The trifluoromethyl group, while not excessively large, does exert a notable steric hindrance at the positions adjacent to its point of attachment (N1 and C6). This can influence the approach of bulky reagents, potentially favoring reactions at the less hindered C4 position over the C6 position. The hydroxyl group at C5 is smaller and less sterically demanding.

The combination of these influences dictates the probable sites of reaction on the this compound scaffold. For instance, in nucleophilic aromatic substitution reactions, the C4 and C6 positions are electronically activated, but the steric bulk of the -CF₃ group might lead to a preference for substitution at C4. Studies on similarly substituted systems have highlighted that trifluoromethyl groups can have profound effects on the chemo-, regio-, and stereoselectivity of reactions. nih.gov

Table 2: Predicted Reactivity at Ring Positions of this compound

| Ring Position | Electronic Influence | Steric Hindrance | Predicted Reactivity Type |

|---|---|---|---|

| C4 | Activated by -CF₃ (para), Deactivated by -OH (ortho) | Moderate | Susceptible to Nucleophilic Attack |

| C6 | Activated by -CF₃ (ortho), Deactivated by -OH (ortho) | High (from C2-CF₃) | Nucleophilic attack possible, but may be sterically hindered |

| C5 | Site of -OH group | Moderate | Site for reactions of the hydroxyl group (e.g., etherification, esterification) |

Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Drug Candidates

The design and synthesis of new drug candidates often leverage established medicinal chemistry strategies to optimize lead compounds. The 2-(trifluoromethyl)pyrimidine (B47934) core has been effectively utilized in these approaches to develop molecules with enhanced biological activity and improved pharmacokinetic profiles.

Scaffold hopping is a strategy used in drug discovery to identify structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach has been applied to generate new aryl-2-amino pyrimidine (B1678525) analogs as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms. researchgate.net The goal of such strategies is to discover new chemical entities with similar biological properties but different physicochemical characteristics, potentially leading to improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property. spirochem.com

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has broadly similar properties, is a key tool in compound optimization. cambridgemedchemconsulting.com The trifluoromethyl group is often considered a bioisostere for other chemical groups. For instance, it has been successfully used as a replacement for the aliphatic nitro group in the design of CB1 receptor positive allosteric modulators, resulting in compounds with greater potency and improved in vitro metabolic stability. nih.gov This strategy can be employed to modify the pharmacokinetics or reduce the toxicity of a lead compound. spirochem.com In the context of pesticide discovery, a bioisosteric replacement strategy was key in the optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. nih.gov

A notable example of scaffold hopping involved the conversion of the α, β-unsaturated ketone moiety of dehydrozingerone (B89773) into a pyridine (B92270) ring to create novel trifluoromethylpyridine compounds with antifungal activity. mdpi.comnih.gov This strategic modification aimed to enhance the stability of the parent compound. mdpi.com

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design and synthesize new inhibitors. The 2-(trifluoromethyl)pyrimidine scaffold has been a cornerstone in the rational design of various therapeutic agents.

For example, a series of novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a crucial target in cancer therapy, and its inhibitors can block signaling pathways that lead to tumor cell proliferation and survival. nih.gov Similarly, derivatives based on a pyrimidine scaffold have been developed as potent Pan-Raf inhibitors, aiming to overcome resistance to existing cancer therapies by targeting all Raf isoforms. nih.gov

The synthesis of these rationally designed compounds often involves multi-step chemical reactions. For instance, the synthesis of 5-trifluoromethylpyrimidine derivatives bearing an amide moiety starts with ethyl trifluoroacetoacetate and proceeds through a four-step reaction sequence. nih.gov The synthesis of EGFR inhibitors based on the 5-trifluoromethylpyrimidine scaffold has been achieved through a series of reactions starting from 2,4-dichloro-5-trifluoromethylpyrimidine. nih.gov

The incorporation of the trifluoromethyl group is a deliberate design choice, as it can significantly alter the pharmacological properties of a molecule. researchgate.net Fluorinated molecules often exhibit enhanced cell membrane permeability, leading to improved selectivity, efficacy, and bioavailability. researchgate.net

Biological Evaluation of 2-(Trifluoromethyl)pyrimidin-5-ol Derivatives

Following their design and synthesis, derivatives of this compound undergo rigorous biological evaluation to determine their therapeutic potential. This includes assessing their activity against cancer cells and various microbial pathogens.

A significant area of research for 2-(trifluoromethyl)pyrimidine derivatives is their potential as anticancer agents. researchgate.net These compounds are frequently evaluated for their ability to inhibit the growth of or kill cancer cells in vitro.

A series of novel trifluoromethyl-substituted pyrimidine derivatives were designed, synthesized, and evaluated for their bioactivity against four human tumor cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer). researchgate.net One compound in this series, compound 17v , demonstrated potent anti-proliferative activity against H1975 cells with an IC50 value of 2.27 μM, which was superior to the positive control, 5-fluorouracil (B62378) (IC50 = 9.37 μΜ). researchgate.net Further studies revealed that this compound induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase. researchgate.net

In another study, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested for their antiproliferative potential against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1, HaCaT). nih.gov The introduction of the trifluoromethyl group was intended to improve the bioavailability of these novel compounds. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected 2-(trifluoromethyl)pyrimidine derivatives.

| Compound | Cell Line | IC50 (μM) | Source |

| Compound 17v | H1975 | 2.27 | researchgate.net |

| 5-Fluorouracil (Control) | H1975 | 9.37 | researchgate.net |

| Compound 9u | A549 | 0.35 | nih.gov |

| Compound 9u | MCF-7 | 3.24 | nih.gov |

| Compound 9u | PC-3 | 5.12 | nih.gov |

| Compound I-41 | SK-Mel-2 | - | nih.gov |

Note: A lower IC50 value indicates greater potency. The activity of compound I-41 was demonstrated through inhibition of Erk phosphorylation in Western blot analysis rather than a specific IC50 value in this source. nih.gov

To obtain a broader understanding of the anticancer activity of novel compounds, they are often tested against a large panel of human cancer cell lines. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is a widely used screening program for this purpose. nih.govnih.govpromegaconnections.com This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. promegaconnections.com

Four newly synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives (2b, 3b, 4b, and 4c ) were selected by the National Cancer Institute for evaluation in their in vitro anticancer activity screening program using the NCI-60 panel. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound. nih.gov The initial screening is typically performed at a single high concentration (e.g., 10 µM) to identify compounds that warrant further investigation. nih.gov

The NCI-60 screen provides valuable data on a compound's potency and selectivity against different cancer types. The COMPARE algorithm is a tool used to analyze the patterns of activity of a compound across the NCI-60 panel and compare them to a database of known compounds, which can help in predicting a potential mechanism of action. cancer.gov

Beyond their anticancer potential, 2-(trifluoromethyl)pyrimidine derivatives have been investigated for their ability to combat microbial infections. The pyrimidine ring is a core structure in many compounds with broad-spectrum biological activities, including antiviral, antibacterial, and antifungal properties. nih.govnih.gov

Antifungal Activity: Several studies have highlighted the antifungal potential of trifluoromethylpyrimidine derivatives. A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were evaluated for their in vitro antifungal activity against a panel of plant pathogenic fungi. nih.gov Notably, compounds 5b , 5j , and 5l showed excellent activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, at a concentration of 50 μg/ml. nih.gov These results were comparable or superior to the commercial fungicide tebuconazole. nih.gov Another compound, 5v , exhibited an inhibitory effect of 82.73% against Sclerotinia sclerotiorum. nih.gov

In a separate study, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and showed significant antifungal activities against several strains of Botrytis cinerea. nih.gov

Antibacterial Activity: Derivatives of pyrimidine have also demonstrated antibacterial properties. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Some of these compounds were also able to prevent and eradicate biofilms formed by these bacteria. nih.gov Halogenated pyrimidine derivatives have also shown antibiofilm and antivirulence activities against S. aureus. nih.gov

Antiviral Activity: The pyrimidine scaffold is a component of several antiviral drugs. nih.gov For example, trifluorothymidine (5-trifluoromethyl-2'-deoxyuridine) is a thymidine (B127349) analogue used in the treatment of herpes simplex virus (HSV) keratitis. nih.gov While research specifically on the antiviral properties of this compound is less documented in the provided context, the broader class of pyrimidine derivatives, including those with trifluoromethyl groups, are recognized for their potential as antiviral agents. nih.govnih.govnih.gov

The table below summarizes the antimicrobial activities of selected trifluoromethylpyrimidine derivatives.

| Compound/Derivative Class | Target Organism | Activity | Source |

| Compounds 5b, 5j, 5l | Botrytis cinerea | 96.76-100% inhibition at 50 µg/ml | nih.gov |

| Compound 5v | Sclerotinia sclerotiorum | 82.73% inhibition at 50 µg/ml | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Significant antifungal activity | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (MRSA, E. faecalis) | Growth inhibition, biofilm prevention | nih.gov |

| Trifluorothymidine | Herpes Simplex Virus (HSV) | Antiviral | nih.gov |

Enzyme Inhibition Studies (e.g., COX-1/COX-2, DNA Topoisomerase I)

Derivatives of pyrimidine have been identified as inhibitors of various enzymes, playing a crucial role in managing different pathological conditions.

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov Specifically, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govfrontiersin.org Pyrimidine derivatives have been shown to inhibit COX enzymes, thereby reducing the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov While direct studies on this compound are limited, related structures have demonstrated selective inhibition of COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org For instance, certain N-hydroxyurea derivatives of pyrimidines have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. nih.gov Their inhibition can lead to DNA damage and cell death, making them a target for anticancer drugs. nih.gov While specific data on this compound's activity against DNA topoisomerase I is not readily available, the broader class of pyrimidine derivatives has been investigated for such properties.

Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory, Antioxidant)

The structural features of this compound and its derivatives contribute to a range of pharmacological effects.

Analgesic and Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit inflammatory mediators. nih.govnih.gov Studies on related compounds, such as 5-fluoro-2-oxindole, have demonstrated significant analgesic and anti-inflammatory properties by reducing oxidative stress and inflammatory responses. mdpi.com These compounds have shown the ability to inhibit the upregulation of inflammatory markers like NOS2. mdpi.com

Antioxidant Activity: Oxidative stress is implicated in numerous diseases. nih.gov Pyrimidine derivatives have been evaluated for their antioxidant potential. For example, certain pyrimidine derivatives with specific substitutions, such as a para-fluoro group on an attached phenyl ring, have demonstrated significant antioxidant activity. nih.gov This activity is often attributed to their ability to scavenge free radicals. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of a lead compound by understanding how chemical modifications influence its biological activity.

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov

For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications led to potent and selective inhibitors of the FLT3-ITD kinase, a target in acute myeloid leukemia. researchgate.net

Similarly, studies on quinazoline (B50416) derivatives, which share a heterocyclic nitrogen structure with pyrimidines, have shown that the introduction of different groups at various positions can significantly impact their inhibitory activity against the epidermal growth factor receptor (EGFR). mdpi.com

In the context of trifluoromethyl pyrimidinones, the presence of a 2-pyridyl group was found to be essential for anti-tubercular activity, while substitutions at other positions were tolerated to varying degrees. nih.gov

Role of the Trifluoromethyl Group in Enhancing Efficacy and Bioavailability

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry due to its unique properties. bohrium.com

Enhanced Efficacy: The strong electronegativity and steric properties of the -CF3 group can significantly alter a molecule's interaction with its biological target, often leading to increased binding affinity and potency. nih.govwechemglobal.com For example, a trifluoromethyl analogue of an isoxazole-based compound was found to be almost eight times more active as an anti-cancer agent than its non-trifluoromethylated counterpart. nih.gov

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and dynamics simulations are invaluable tools in modern drug design, providing insights into how a ligand might interact with its target protein.

Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.

For pyrimidine derivatives, docking studies have been employed to understand their binding modes with various targets, including cyclin-dependent kinase 2 (CDK2) and xanthine (B1682287) oxidase. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In the case of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, molecular docking simulations predicted that the most potent compounds interact with the same amino acid residues in the active site of xanthine oxidase as the known inhibitor allopurinol. nih.gov

Such computational predictions are instrumental in guiding the design of new derivatives with improved potency and selectivity. nih.gov

Mechanistic Insights into Biological Activity

The biological activity of this compound and its derivatives is a subject of significant interest in medicinal chemistry, with research pointing towards several potential mechanisms of action, primarily revolving around enzyme inhibition and modulation of inflammatory pathways. While direct and exhaustive mechanistic studies on this specific molecule are not extensively documented in publicly available literature, insights can be gleaned from research on structurally related trifluoromethyl-pyrimidine compounds and other heterocyclic analogues.

The trifluoromethyl (CF3) group is a key feature, known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature can modulate the acidity of the hydroxyl group on the pyrimidine ring, which can be crucial for interactions with biological targets. Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability and metabolic stability.

Enzyme Inhibition:

A primary proposed mechanism for the biological effects of pyrimidine derivatives is the inhibition of specific enzymes. For instance, various pyrimidine-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The general mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. nih.gov While direct evidence for this compound as a COX inhibitor is not specified, the structural motif is common in compounds designed to target such enzymes.

In the context of antifungal activity, pyrimidine analogues can interfere with nucleic acid and protein synthesis. nih.govmdpi.com For example, the antifungal drug flucytosine (a pyrimidine analog) is converted within fungal cells to 5-fluorouracil, which then disrupts DNA and RNA synthesis. nih.gov It is plausible that trifluoromethyl-pyrimidine derivatives could exert antifungal effects through similar pathways, inhibiting essential enzymes involved in nucleotide metabolism.

Research into related pyrazole derivatives containing a trifluoromethyl group has also pointed towards COX-2 inhibition as a plausible anti-inflammatory mechanism. nih.gov Molecular docking studies on these compounds have helped to rationalize their anti-inflammatory activity by demonstrating their ability to bind to the active site of the COX-2 enzyme. nih.gov

Modulation of Inflammatory Pathways:

Beyond direct enzyme inhibition, pyrimidine derivatives are known to modulate various inflammatory signaling pathways. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.gov The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of the inflammatory response, is another potential target for pyrimidine compounds. nih.gov

The table below summarizes the potential inhibitory actions of pyrimidine derivatives on key inflammatory mediators, based on findings from related compounds.

| Inflammatory Mediator | Potential Effect of Pyrimidine Derivatives | Implied Biological Outcome |

| Prostaglandin E2 (PGE2) | Inhibition of synthesis via COX enzymes nih.gov | Reduction in pain and swelling |

| Nitric Oxide (NO) | Inhibition of production nih.gov | Attenuation of inflammatory response |

| Nuclear Factor-κB (NF-κB) | Inhibition of activation nih.gov | Downregulation of pro-inflammatory genes |

| Cytokines (e.g., TNF-α, IL-6) | Inhibition of production nih.gov | Dampening of the inflammatory cascade |

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship studies on related pyrimidine and pyrazole derivatives provide further clues into the mechanistic basis of their activity. The nature and position of substituents on the pyrimidine ring are critical for biological potency. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives, modifications to the benzimidazole (B57391) and amine subunits were found to be crucial for their activity and selectivity as PI3Kδ inhibitors. nih.gov

The presence of a trifluoromethyl group, in particular, has been shown to be a significant contributor to the biological activity in various heterocyclic compounds. In studies on pyrazole derivatives, the location of the trifluoromethyl group (at position 3 or 5) was found to greatly influence the anti-inflammatory and antibacterial activity profile. researchgate.net This suggests that the CF3 group in this compound likely plays a pivotal role in its interaction with biological targets, potentially through enhancing binding affinity or by influencing the molecule's electronic properties.

The table below outlines key structural features of trifluoromethyl-pyrimidine and related heterocyclic compounds and their general impact on biological activity, based on published research.

| Structural Feature | General Impact on Biological Activity | Reference |

| Trifluoromethyl (CF3) Group | Enhances lipophilicity, metabolic stability, and binding affinity. Position on the ring is critical for activity. | researchgate.net |

| Hydroxyl (-OH) Group | Can participate in hydrogen bonding with target enzymes or receptors. Acidity is influenced by other substituents. | - |

| Pyrimidine Core | A "privileged scaffold" found in many biologically active compounds, providing a versatile base for substitution. | nih.gov |

| Substituents on the Ring | The nature and position of other groups can fine-tune activity, selectivity, and pharmacokinetic properties. | nih.govmdpi.com |

Advanced Analytical Techniques in Research

Chromatography and Separation Science

Chromatographic techniques are fundamental in the analysis of 2-(Trifluoromethyl)pyrimidin-5-ol, enabling the separation of the compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and performing quantitative analysis of this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, established methods for similar pyrimidine (B1678525) derivatives can be adapted. For instance, a method for analyzing the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) utilizes a C18 column with an ultraviolet (UV) detector, a common setup for aromatic and heterocyclic compounds. The analysis of this compound would likely employ a reversed-phase HPLC method, given its moderate polarity.

A typical HPLC method for purity determination would involve the parameters outlined in the table below. The mobile phase composition, in particular the ratio of organic solvent to aqueous buffer, would be optimized to achieve a good peak shape and resolution from potential impurities. The UV detector wavelength would be selected based on the UV absorbance maximum of the compound, which is expected to be in the range of 250-280 nm due to the pyrimidine ring.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at λmax (e.g., 260 nm) | To detect and quantify the compound and impurities. |

| Injection Volume | 10 µL | Amount of sample introduced into the system. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Quantitative analysis by HPLC would involve the creation of a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in a sample of unknown concentration can then be compared to the calibration curve to determine its precise quantity. The internal standard method, where a known amount of a non-interfering compound is added to both standards and samples, can also be employed to improve accuracy and precision by correcting for variations in injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these limitations, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing hydroxyl groups include silylation and acylation. Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Acylation can be performed using reagents such as trifluoroacetic anhydride (B1165640), which reacts with the hydroxyl group to form a trifluoroacetate (B77799) ester. This not only increases volatility but can also enhance sensitivity for electron capture detection.

The resulting volatile derivative can then be separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. This is particularly useful for identifying unknown impurities.

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

| Step | Reagent/Condition | Purpose |

| Derivatization | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic anhydride | To increase volatility and thermal stability. |

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column | To separate the derivatized analyte from other components. |

| Injector Temperature | 250-280 °C | To ensure rapid volatilization of the derivative. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To elute compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | To generate reproducible mass spectra for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |

Advanced Characterization for Solid-State Research

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is essential.

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. This technique can be applied in two primary ways: single-crystal XRD and powder XRD (PXRD).

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample and provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline form. This is invaluable for identifying different polymorphs (different crystal structures of the same compound), which can have different physical properties. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase will produce a unique pattern of peaks.

Table 3: Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 12.2 |

Future Perspectives and Emerging Research Areas

Development of 2-(Trifluoromethyl)pyrimidin-5-ol for Advanced Materials Science

The exploration of pyrimidine (B1678525) derivatives in materials science is a growing field, with a particular focus on liquid crystals and organic electronics. The inherent properties of the pyrimidine ring, such as its dipole moment and ability to form specific intermolecular interactions, make it a valuable structural motif in the design of functional materials.

Research into calamitic (rod-shaped) liquid crystals has shown that incorporating a pyrimidine ring can significantly influence the material's physicochemical and electro-optical properties. tandfonline.com The nitrogen atoms in the pyrimidine ring alter the molecular dipole and dielectric anisotropy, which are critical parameters for liquid crystal displays (LCDs). ajchem-a.comrsc.org For instance, pyrimidine derivatives have been shown to exhibit various liquid crystalline phases, such as nematic and smectic phases, depending on their molecular structure. tandfonline.comacs.org The thermal stability and mesophase range of these materials are highly dependent on the substituents attached to the pyrimidine core. rsc.orgacs.org

While direct research on this compound in materials science is not yet widely published, its structure suggests significant potential. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can enhance thermal and metabolic stability. nih.gov The hydroxyl (-OH) group provides a site for further chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters or ethers, which could be designed to exhibit specific liquid crystalline behaviors. The combination of the CF3 group and the pyrimidine ring could lead to materials with unique dielectric properties, potentially for applications in advanced display technologies.

Furthermore, the field of organic electronics, which includes organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), could benefit from materials based on this compound. The electron-deficient nature of the trifluoromethylated pyrimidine ring might impart n-type semiconductor characteristics, a less common but highly sought-after property in organic electronics. rsc.org Research on hexaarylbenzenes has demonstrated that incorporating electron-withdrawing groups can tailor the electronic properties of molecules for such applications. nih.gov The photophysical properties, such as fluorescence, are also a key area of investigation for related trifluoromethylated heterocyclic compounds, which are being explored for their potential in OLEDs and biomolecular markers. nih.gov

Table 1: Investigated Properties of Pyrimidine Derivatives in Materials Science

| Derivative Class | Investigated Property | Potential Application | Reference |

| Phenyl Pyrimidines | Thermoelastic Anisotropy, Liquid Crystalline Phases (Smectic, Nematic) | Liquid Crystal Displays (LCDs) | tandfonline.comacs.org |

| Bicyclic Pyrimidines | Ferroelectric Liquid Crystalline Mixtures | Photonic and Electro-optic Devices | researchgate.net |

| Pyrimidine-based Ionic Liquids | Ionic Liquid Crystalline Properties, Electro-chromism, Fluorescence | Organic Semiconductors, Emissive Displays | rsc.org |